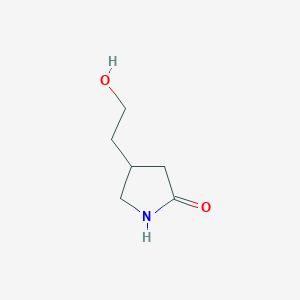

4-(2-Hydroxyethyl)pyrrolidin-2-one

Übersicht

Beschreibung

The compound "4-(2-Hydroxyethyl)pyrrolidin-2-one" is a derivative of pyrrolidin-2-one, which is a five-membered lactam structure. This compound is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of enantiopure (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones, which are closely related to the compound of interest, has been achieved through regio- and stereoselective hydroxylation using a biocatalyst from Sphingomonas sp. HXN-200. This method provides high enantiomeric excess and yield, demonstrating the potential for efficient synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of a related compound, (2S,2'S,4'R)-2-(1-Hydroxy-1-ethylpropyl)-1-[(1'-p-tosyl-4'-hydroxypyrrolidin-2'-yl)methyl]pyrrolidine, has been characterized using various spectroscopic methods and single-crystal X-ray diffraction analysis. This analysis revealed intermolecular hydrogen bonds contributing to the formation of a supramolecular structure .

Chemical Reactions Analysis

The reactivity of pyrrolidin-2-one derivatives has been explored in the context of synthesizing intercalating nucleic acids (INAs). These derivatives can be modified to incorporate intercalator moieties, which can affect the stability of DNA and RNA duplexes, as well as DNA three-way junctions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidin-2-one derivatives have been studied through the synthesis and structural determination of various compounds. For instance, the conformation of nootropic agents related to pyrrolidin-2-one has been analyzed using X-ray crystal structures, theoretical calculations, and NMR spectroscopy, providing insights into their stability and molecular interactions .

Case Studies

Case studies involving the use of pyrrolidin-2-one derivatives in the synthesis of biologically active compounds have been reported. For example, the synthesis of pyrrolo[3,2-c]pyridin-4-one derivatives through a four-component, two-step reaction demonstrates the versatility of these compounds in creating complex structures with potential biological activity .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

4-(2-Hydroxyethyl)pyrrolidin-2-one derivatives have demonstrated significant potential in antioxidant activities. For instance, a derivative, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one, exhibited promising radical scavenging properties comparable to conventional antioxidants like melatonin and Trolox. This suggests potential applications in combating oxidative stress in biological systems (Nguyen et al., 2022).

Synthetic Medicinal Molecules

The structure of this compound and its derivatives is significant in the synthesis of new medicinal molecules. Their ability to accommodate various substituents makes them valuable for developing compounds with improved biological activity, highlighting their role in pharmaceutical advancements (Rubtsova et al., 2020).

Role in Biological Molecules

Pyrrolidin-2-ones, which include this compound, are fundamental structural units in many vital biological molecules like heme and chlorophyll. They possess aromatic characteristics and are used in various synthetic reactions, indicating their broad utility in biochemistry and molecular biology (Anderson & Liu, 2000).

Development of Biologically Active Compounds

The compound and its derivatives play a crucial role in the development of various biologically active compounds. For example, they are used in the synthesis of drugs like oral carbapenem antibiotics and nootropic drugs for Alzheimer’s disease, demonstrating their importance in therapeutic drug development (Jeong et al., 2005).

Catalysis in Organic Synthesis

Chiral pyrrolidine derivatives, including those derived from this compound, have been used as catalysts in organic synthesis. They have shown high asymmetric induction in reactions like the addition of diethylzinc to aldehydes, indicating their significance in stereoselective synthesis processes (Ikota & Inaba, 1996).

Magnetic and Optical Properties

In the field of material science, derivatives of this compound have been used in lanthanide clusters, exhibiting unique magnetic and optical properties. This has implications in areas like single-molecule magnetism and photoluminescence (Alexandropoulos et al., 2011).

Safety and Hazards

Zukünftige Richtungen

The pyrrolidine ring, a key feature of “4-(2-Hydroxyethyl)pyrrolidin-2-one”, is a versatile scaffold for novel biologically active compounds . The future of this compound lies in the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates .

Wirkmechanismus

Target of Action

It is known that pyrrolidine derivatives, which include 4-(2-hydroxyethyl)pyrrolidin-2-one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives, including this compound, are known to interact with their targets in a way that is influenced by the spatial orientation of substituents and the different stereoisomers . This can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It is known that pyrrolidine derivatives can influence a variety of biological activities, which suggests that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to their interaction with enantioselective proteins .

Biochemische Analyse

Biochemical Properties

4-(2-Hydroxyethyl)pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidases. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can alter cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain dehydrogenases by binding to their active sites, thereby preventing substrate access. This inhibition can result in altered metabolic flux and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light and heat. Long-term exposure to this compound has been associated with changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as liver and kidney damage. Threshold effects have been noted, where a specific dosage level results in a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a role in its biotransformation. These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments. For example, it has been shown to bind to albumin in the bloodstream, aiding its distribution to various tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Eigenschaften

IUPAC Name |

4-(2-hydroxyethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-2-1-5-3-6(9)7-4-5/h5,8H,1-4H2,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLIRRDZCYCNQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1319736-87-2 | |

| Record name | 4-(2-hydroxyethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine](/img/structure/B2514751.png)

![N-(3-methoxypropyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2514754.png)

methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2514756.png)

![2-{[(5-chloro-2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2514762.png)

![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2514768.png)